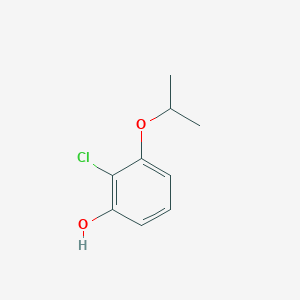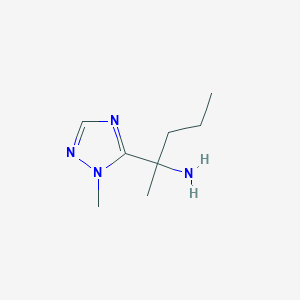
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide: is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the amino group and the pyrazole ring makes it a versatile scaffold for the development of new drugs and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide typically involves the formation of the pyrazole ring followed by the introduction of the amino and butanamide groups. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a suitable butanamide precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring and amino group play crucial roles in these interactions, allowing the compound to fit into the active sites of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-(2-nitrophenyl)pyrazole
- 4-Amino-3,5-dimethylpyrazole
- 5-Amino-3-(4-methoxyphenyl)pyrazole
Uniqueness
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the amino and butanamide groups, along with the pyrazole ring, makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H16N4O |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-amino-4-(3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C9H16N4O/c1-6-5-7(2)13(12-6)4-3-8(10)9(11)14/h5,8H,3-4,10H2,1-2H3,(H2,11,14) |
Clé InChI |
RXYIKKSNBYHBKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CCC(C(=O)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


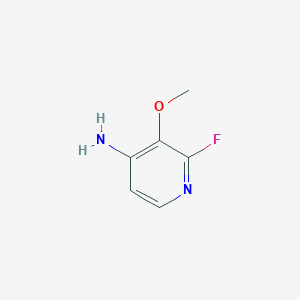
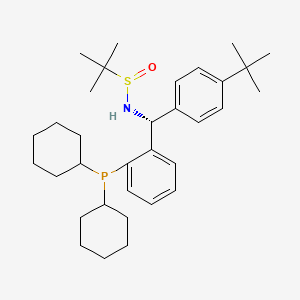

![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
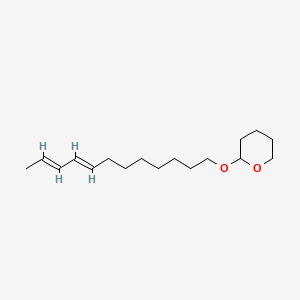
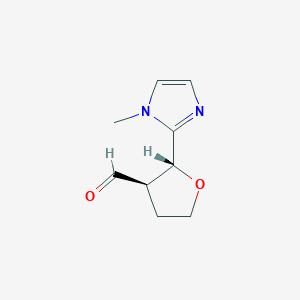
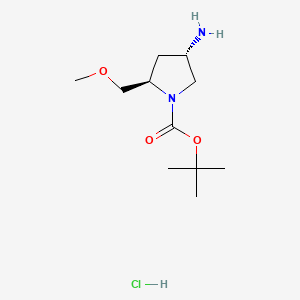
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)
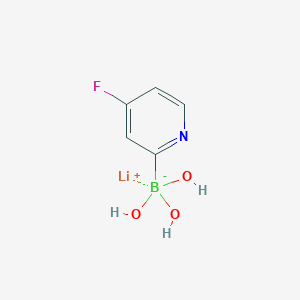
![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
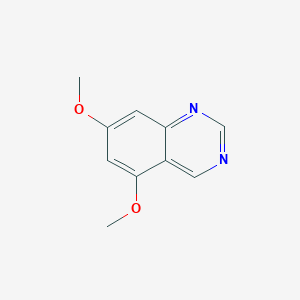
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
